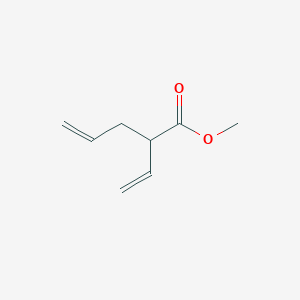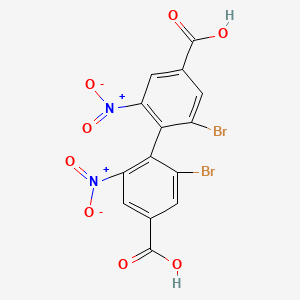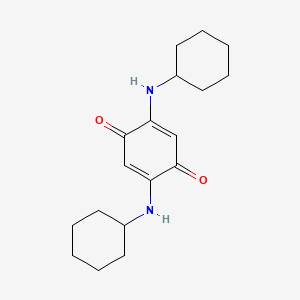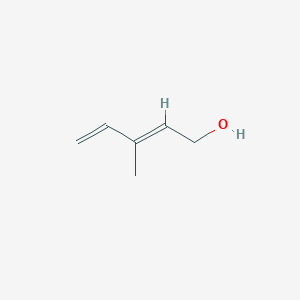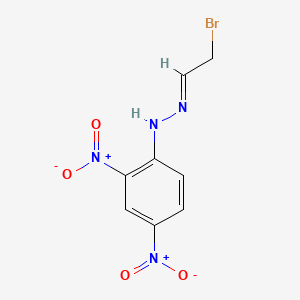
Bromoacetaldehyde 2,4-dinitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromoacetaldehyde 2,4-dinitrophenylhydrazone is a chemical compound derived from the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the broader class of 2,4-dinitrophenylhydrazones, which are commonly used in analytical chemistry for the identification and quantification of carbonyl compounds such as aldehydes and ketones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bromoacetaldehyde 2,4-dinitrophenylhydrazone typically involves the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction. The reaction mixture is stirred at room temperature until the formation of the hydrazone is complete, which is indicated by the appearance of a yellow or orange precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization from an appropriate solvent .
化学反应分析
Types of Reactions
Bromoacetaldehyde 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the bromoacetaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学研究应用
Bromoacetaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
作用机制
The mechanism of action of bromoacetaldehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of bromoacetaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is a nucleophilic addition followed by an elimination reaction, resulting in the formation of a stable hydrazone product. The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being analyzed .
相似化合物的比较
Similar Compounds
- Acetaldehyde 2,4-dinitrophenylhydrazone
- Benzaldehyde 2,4-dinitrophenylhydrazone
- Glutaraldehyde 2,4-dinitrophenylhydrazone
Uniqueness
Bromoacetaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other 2,4-dinitrophenylhydrazones. This makes it particularly useful in specific analytical and synthetic applications where the bromine atom can participate in further chemical transformations .
属性
CAS 编号 |
5321-78-8 |
|---|---|
分子式 |
C8H7BrN4O4 |
分子量 |
303.07 g/mol |
IUPAC 名称 |
N-[(E)-2-bromoethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C8H7BrN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2/b10-4+ |
InChI 键 |
LSVYYDFLTYWRTA-ONNFQVAWSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CBr |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


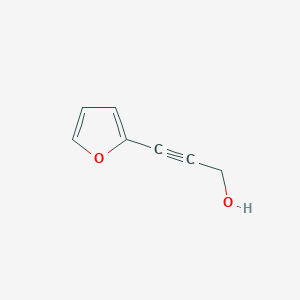

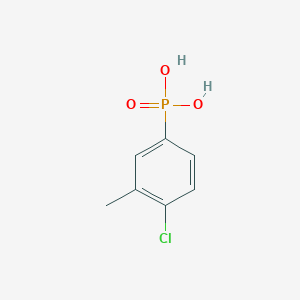
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
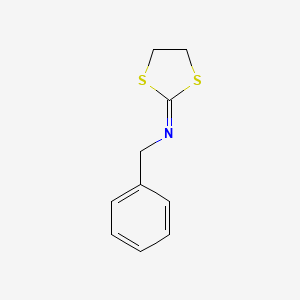
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
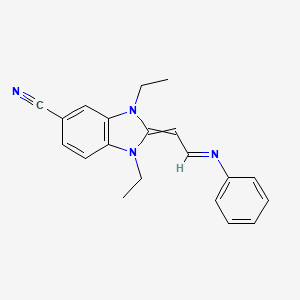
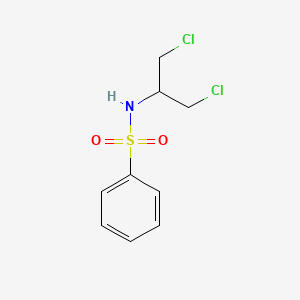
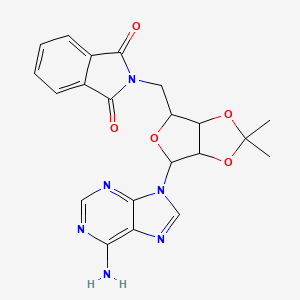
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
